molecular formula C12H10O4 B1674856 Liqcoumarin CAS No. 36695-19-9

Liqcoumarin

Cat. No.: B1674856
CAS No.: 36695-19-9
M. Wt: 218.2 g/mol
InChI Key: UMNMVZFOKSPTJN-UHFFFAOYSA-N
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Description

Liqcoumarin (LC), a coumarin derivative isolated from Glycyrrhiza glabra (licorice) roots, is a bioactive compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 217.0518 g/mol . It exhibits a broad spectrum of biological activities, including antidiabetic, antimicrobial, and antitumor properties . Structurally, LC features a hydroxyl group (O15-H23) and an acetyl group (C11-O16), forming an intramolecular hydrogen bond (HB) critical to its photophysical behavior . Computational studies using density functional theory (DFT) and time-dependent DFT (TDDFT) reveal that LC undergoes an excited-state intramolecular hydrogen atom transfer (ESIHT) mechanism, where the hydroxyl proton migrates to the acetyl oxygen in the S₁ state, altering its electronic properties .

LC’s hydrated form, LC+(H₂O)₄-[LCH], retains intramolecular HBs but introduces four intermolecular HBs with water, modifying its solvation dynamics and UV-Vis spectral characteristics . These properties make LC a promising candidate for optoelectronic and pharmaceutical applications.

Properties

CAS No.

36695-19-9

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

6-acetyl-5-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C12H10O4/c1-6-5-10(14)16-9-4-3-8(7(2)13)12(15)11(6)9/h3-5,15H,1-2H3

InChI Key

UMNMVZFOKSPTJN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C(=C(C=C2)C(=O)C)O

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C(C=C2)C(=O)C)O

Appearance

Solid powder

melting_point

165-166°C

Other CAS No.

36695-19-9

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Liqcoumarin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Electronic Properties
Compound Molecular Formula Key Functional Groups Hydrogen Bonding ESIHT Mechanism
Liqcoumarin (LC) C₁₂H₁₀O₄ Hydroxyl, Acetyl Intramolecular HB (O15-H23···O16) Confirmed in S₁ state
LCH (Hydrated LC) C₁₂H₁₀O₄·4H₂O Hydroxyl, Acetyl + 4 H₂O Intra- and intermolecular HBs Enhanced charge transfer
Umbelliferone C₉H₆O₃ Hydroxyl, Ketone Intramolecular HB (O-H···O=C) Limited ESIHT due to simpler structure
Isoliquiritin C₂₁H₂₂O₉ Glucosyl, Chalcone Intermolecular HBs (with solvent) No ESIHT; chalcone-based conjugation

Key Findings :

  • LC’s ESIHT mechanism is distinct from simpler coumarins like umbelliferone, which lack the acetyl group necessary for proton transfer .
  • Hydration (LCH) stabilizes the S₁ state, reducing the energy barrier for ESIHT by 0.15 eV compared to LC .
Photophysical Properties

UV-Vis absorption data for LC and LCH in different solvents (Table 3, ):

Molecule Solvent λ (nm) Oscillator Strength (f) Transition Type
LC Gas phase 330.0 0.0557 H→L (−0.916)
LC Water 327.2 0.1065 H→L (−0.941)
LCH Methanol 325.6 0.0982 H→L (−0.927)

Analysis :

  • LC shows a redshift in non-polar solvents (gas phase) due to reduced solvation effects.
  • LCH exhibits a minor blueshift in polar solvents (water/methanol) because intermolecular HBs with water disrupt conjugation .
Charge Redistribution During ESIHT

Atomic charge changes (e) in LC and LCH during S₀→S₁ transition :

Atom LC-S₀ LC-S₁ LCH-S₀ LCH-S₁
O15 −0.704 −0.710 −0.701 −0.709
O16 +0.569 +0.407 +0.626 +0.426
H23 +0.061 +0.082 +0.068 +0.086

Implications :

  • O16 (acetyl oxygen) gains positive charge in S₁, facilitating proton acceptance from O15-H23.
  • Hydration amplifies charge separation in LCH, enhancing ICT (intramolecular charge transfer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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